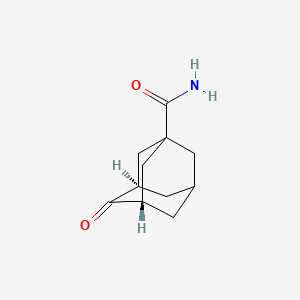

(3R,5S)-4-oxoadamantane-1-carboxamide

Description

(3R,5S)-4-Oxoadamantane-1-carboxamide is a chiral adamantane derivative characterized by a rigid bicyclic hydrocarbon framework substituted with a ketone group at the 4-position and a carboxamide group at the 1-position. The compound is marketed for pharmaceutical applications, though specific therapeutic targets remain undisclosed .

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

(3R,5S)-4-oxoadamantane-1-carboxamide |

InChI |

InChI=1S/C11H15NO2/c12-10(14)11-3-6-1-7(4-11)9(13)8(2-6)5-11/h6-8H,1-5H2,(H2,12,14)/t6?,7-,8+,11? |

InChI Key |

WBKQGUVLWVPHQU-ZGNHZNFISA-N |

Isomeric SMILES |

C1[C@@H]2CC3(C[C@@H](C2=O)CC1C3)C(=O)N |

Canonical SMILES |

C1C2CC3CC(C2)(CC1C3=O)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxoadamantane-1-carboxamide typically involves the functionalization of adamantane derivatives. One common method is the oxidation of adamantane to form 4-oxoadamantane, followed by the introduction of a carboxamide group. This can be achieved through various chemical reactions, including:

Oxidation: Adamantane is oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form 4-oxoadamantane.

Industrial Production Methods

Industrial production of 4-oxoadamantane-1-carboxamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Oxoadamantane-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or alcohols in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Higher oxidation state derivatives of adamantane.

Reduction: Alcohol derivatives of 4-oxoadamantane-1-carboxamide.

Substitution: Various substituted amides and esters.

Scientific Research Applications

4-Oxoadamantane-1-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a molecular probe in biological studies.

Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the production of advanced materials and nanotechnology

Mechanism of Action

The mechanism of action of 4-oxoadamantane-1-carboxamide involves its interaction with specific molecular targets. The compound’s rigid structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Adamantane Core vs. Heterocyclic Scaffolds: While (3R,5S)-4-oxoadamantane-1-carboxamide and N-o-tolylcycloadamantanecarboxamide share the adamantane backbone, Compound 47 incorporates a dihydroquinoline core with an adamantyl side chain. The adamantane group enhances rigidity and lipophilicity, which may improve membrane permeability in drug design .

- In contrast, Compound 47’s 4-thioxo group may alter electronic properties and redox stability .

- Stereochemistry: The (3R,5S) configuration of the target compound is a critical differentiator, as chiral centers often dictate pharmacological selectivity. None of the compared analogs explicitly address stereochemical effects .

Pharmacological and Physicochemical Properties

- Lipophilicity : Adamantane derivatives generally exhibit high logP values, enhancing blood-brain barrier penetration. The 4-oxo group may moderate this property compared to N-o-tolylcycloadamantanecarboxamide .

- Bioactivity: Carboxamide groups facilitate hydrogen bonding with biological targets.

- Stability : The 4-oxo group may confer susceptibility to metabolic reduction, whereas thioxo or alkylated variants (e.g., Compound 47) could exhibit longer half-lives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.